
Phenylbeta-D-glucopyranosidedihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylbeta-D-glucopyranosidedihydrate is a glycoside compound, specifically a phenyl glucoside. It consists of a glucose molecule bonded to a phenyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a model compound for studying glycosides and their interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylbeta-D-glucopyranosidedihydrate can be synthesized through the reaction of phenol with glucose in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond. The product is then purified through recrystallization from water, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenylbeta-D-glucopyranosidedihydrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gluconic acid derivatives, while reduction can produce glucitol derivatives.
Aplicaciones Científicas De Investigación
Phenylbeta-D-glucopyranosidedihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bonds and their properties.
Biology: The compound is used to investigate the interactions between glycosides and proteins or enzymes.
Mecanismo De Acción
The mechanism of action of phenylbeta-D-glucopyranosidedihydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory cells. This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which is a key regulator of inflammatory responses .
Comparación Con Compuestos Similares
Phenylbeta-D-glucopyranosidedihydrate can be compared with other similar compounds, such as phenylbeta-D-galactopyranoside. While both compounds have similar structures, they exhibit different interactions and properties due to the orientation of the hydroxyl groups on the sugar moiety . This highlights the importance of small structural differences in determining the behavior and applications of glycosides.
List of Similar Compounds
- Phenylbeta-D-galactopyranoside
- Phenylalpha-D-glucopyranoside
- Phenylbeta-D-mannopyranoside
These compounds share similar structural features but differ in their specific interactions and applications.
Propiedades
Fórmula molecular |
C12H20O8 |
|---|---|
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;dihydrate |
InChI |
InChI=1S/C12H16O6.2H2O/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7;;/h1-5,8-16H,6H2;2*1H2/t8-,9-,10+,11-,12-;;/m1../s1 |
Clave InChI |
YTEQAZMSVOMPFE-GZWYNECLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.O.O |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)
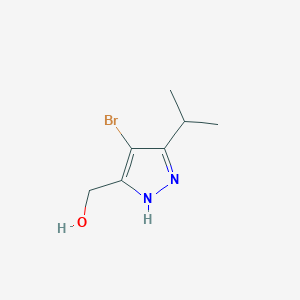
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
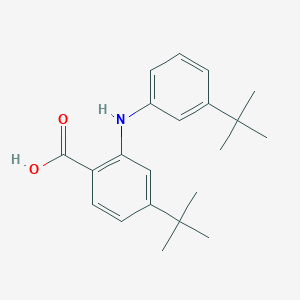
![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
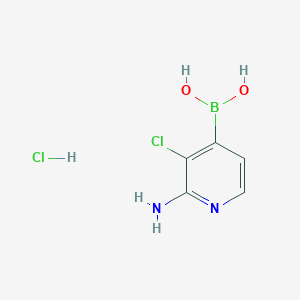
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
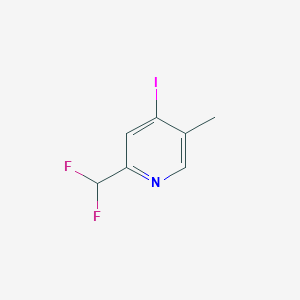
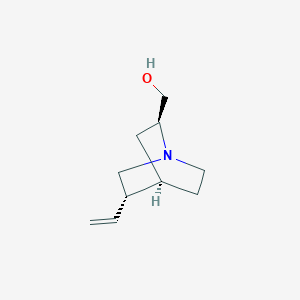
![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)
